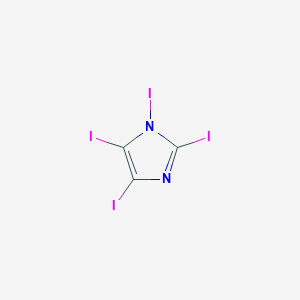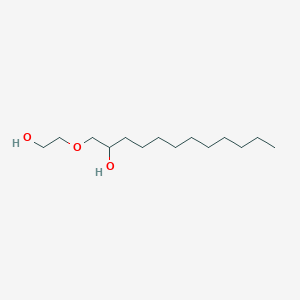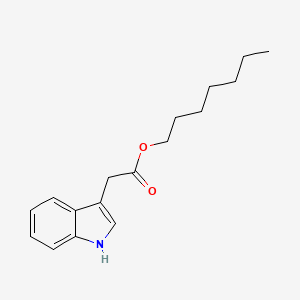
1,2,2,3,4-Pentachlorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,4-Pentachlorobutane is an organic compound with the molecular formula C₄H₅Cl₅ and a molecular weight of 230.348 g/mol It is a chlorinated derivative of butane, characterized by the presence of five chlorine atoms attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,2,3,4-Pentachlorobutane can be synthesized through the chlorination of butane. The process involves the substitution of hydrogen atoms in butane with chlorine atoms, typically using chlorine gas (Cl₂) as the chlorinating agent. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as iron(III) chloride (FeCl₃) to enhance the reaction rate and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors where butane and chlorine gas are introduced in a controlled manner. The reaction is conducted at elevated temperatures and pressures to ensure complete chlorination. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,3,4-Pentachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or hydrocarbons.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), and amines (RNH₂). These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted butanes depending on the nucleophile used.
Reduction Reactions: Products include less chlorinated butanes or butane itself.
Oxidation Reactions: Products include chlorinated alcohols, aldehydes, or acids.
Aplicaciones Científicas De Investigación
1,2,2,3,4-Pentachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with specific biological activities.
Mecanismo De Acción
The mechanism of action of 1,2,2,3,4-Pentachlorobutane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3-Pentachlorobutane: Another chlorinated butane derivative with a different chlorine atom arrangement.
1,1,2,3,3-Pentachlorobutane: Similar to 1,2,2,3,4-Pentachlorobutane but with a different substitution pattern.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
2431-52-9 |
|---|---|
Fórmula molecular |
C4H5Cl5 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
1,2,2,3,4-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c5-1-3(7)4(8,9)2-6/h3H,1-2H2 |
Clave InChI |
KJPPHEWEJWPNFJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(CCl)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


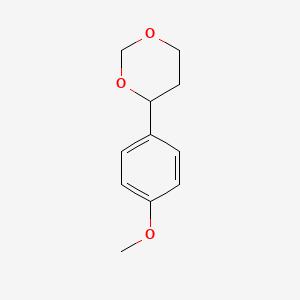
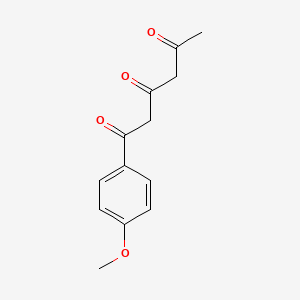
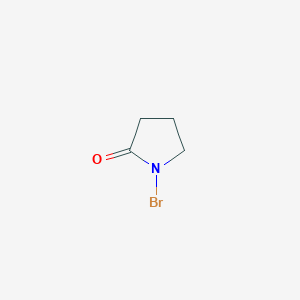
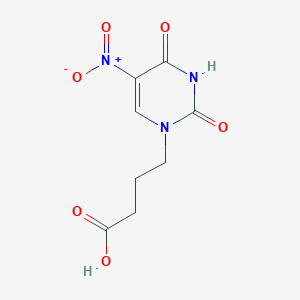
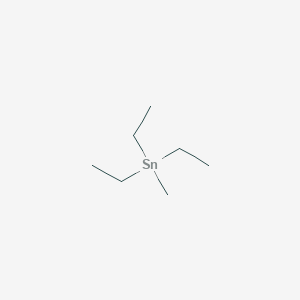
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)

